2-Ethyl-4-methylimidazole

Overview

Description

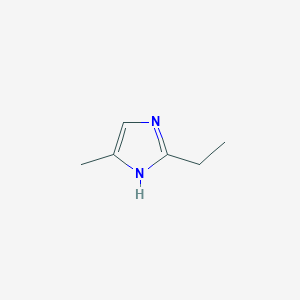

2-Ethyl-4-methylimidazole (CAS No. 931-36-2) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol. It is a low-molecular-weight solid imidazole derivative characterized by a melting point of 47–54°C and a boiling point of 292–295°C . The compound’s structure features a five-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with ethyl and methyl groups at positions 2 and 4, respectively. This configuration enhances its nucleophilicity, making it effective in applications such as CO₂ capture, epoxy resin curing, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2-Ethyl-4-methylimidazole:

Cyclization and Dehydrogenation: This method involves the cyclization of a binary amine and an acylating agent in the presence of a catalyst, followed by dehydrogenation.

Cyclic Reaction of Diamine and Nitrile: This method involves the cyclic reaction of diamine and nitrile in the presence of sulfur, followed by sulfur removal and dehydrogenation under a nickel catalyst.

Industrial Production Methods: A more recent method involves a two-step process:

Cyclic Reaction: Propanitrile, sulfur dichloride, and 1,2-propylenediamine are added to a reaction vessel with a catalyst. The reaction is carried out under controlled temperature and pressure, followed by vacuum distillation to obtain the initial product.

Dehydrogenation: The initial product is heated with a Raney nickel composite catalyst at high temperatures to promote dehydrogenation, resulting in this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazole derivatives, while substitution can produce alkylated imidazoles .

Scientific Research Applications

Curing Agent in Epoxy Resins

Overview :

2-Ethyl-4-methylimidazole is widely recognized for its use as a curing agent in epoxy resin systems. Its properties facilitate the formation of durable and heat-resistant materials.

Key Properties :

- Compatibility : EMI-24 exhibits excellent compatibility with epoxy resins and acid anhydride curing agents, which enhances the performance of the resulting polymers.

- Curing Characteristics : It allows for lower curing temperatures and longer working times at room temperature, making it advantageous in various industrial applications.

Case Study :

A study highlighted the effectiveness of EMI-24 as a latent curing agent for epoxy resins. The research demonstrated that formulations containing EMI-24 resulted in superior mechanical properties and thermal stability compared to traditional curing agents .

Synthesis Intermediate

Overview :

EMI-24 serves as an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and dyes.

Applications :

- Pharmaceuticals : It is utilized in the production of active pharmaceutical ingredients (APIs) due to its reactive nature.

- Agrochemicals : EMI-24 contributes to the synthesis of pesticides and herbicides, enhancing crop protection strategies.

- Dyes and Pigments : The compound is involved in the manufacturing of synthetic dyes and pigments used in textiles and coatings .

Carbon Dioxide Capture

Overview :

Recent studies have identified this compound as an effective absorbent for carbon dioxide (CO₂), making it a promising candidate for carbon capture technologies.

Performance Metrics :

- Molar Absorption Capacity : The aqueous solution of EMI-24 demonstrates a maximum CO₂ molar absorption capacity of approximately 1.0 mol/mol. This efficiency allows for effective separation and purification of CO₂ from flue gases and ambient air .

- Stability and Reusability : Tests indicate that the compound retains over 90% of its absorption capacity after multiple cycles of absorption and desorption, showcasing its potential for sustainable applications in reducing greenhouse gas emissions .

Comparative Analysis Table

| Application | Key Benefits | Performance Metrics |

|---|---|---|

| Curing Agent | High compatibility with epoxy resins | Enhanced mechanical properties |

| Synthesis Intermediate | Versatile use in pharmaceuticals and agrochemicals | Essential for active ingredient production |

| CO₂ Capture | High efficiency in gas separation | Molar capacity: ~1.0 mol/mol; stable over cycles |

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylimidazole involves its ability to act as a catalyst and cross-linker. It promotes the curing of epoxy resins by facilitating the formation of network polymers with improved thermal resistance and physical properties. The molecular targets and pathways involved include the interaction with epoxy groups and the formation of stable cross-linked structures .

Comparison with Similar Compounds

Performance in CO₂ Capture

2-Ethyl-4-methylimidazole has been extensively studied for its CO₂ absorption capabilities. Key comparisons with other imidazoles and traditional absorbents like monoethanolamine (MEA) are outlined below:

Table 1: CO₂ Absorption Performance of this compound at Different Mass Ratios in Water

| Mass Ratio (Compound : Water) | Saturation Time (min) | Molar Absorption Capacity (mol/mol) | Average Absorption Rate (mol/mol/min) |

|---|---|---|---|

| 0.5:14.5 | 6 | 1.01 | 0.17 |

| 1:14 | 8 | ~1.0 | 0.11 |

| 2:13 | 16 | 0.80 | 0.05 |

| 3:12 | 26 | 0.69 | 0.03 |

Lower mass ratios (e.g., 0.5:14.5) maximize molar absorption capacity (1.01 mol/mol), achieving near-stoichiometric CO₂ capture. Higher concentrations reduce absorption rates due to increased viscosity and slower diffusion kinetics .

Table 2: Comparison with Monoethanolamine (MEA)

| Parameter | This compound | MEA |

|---|---|---|

| Initial Absorption Capacity | 0.83 mol/mol | 0.83 mol/mol |

| Desorption Efficiency at 90°C | 100% | <16% |

| Cycle Stability (8 cycles) | <10% capacity loss | 84% loss |

| Vapor Pressure at 25°C | 0.008 mmHg | 0.5 mmHg |

| Desorption Temperature | 90°C | >100°C |

This compound outperforms MEA in desorption efficiency and cycle stability. Its low vapor pressure minimizes solvent loss, and its ability to fully regenerate CO₂ at 90°C reduces energy costs compared to MEA’s high-temperature requirements (>100°C) . Among ten tested imidazoles, it exhibited the fastest absorption rate (0.17 mol/mol/min) and highest stability, retaining >90% capacity after eight cycles .

Mechanism of CO₂ Capture

In-situ infrared spectroscopy (ATR-IR) and ¹³C NMR studies reveal that this compound facilitates CO₂ conversion to bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which decompose readily upon heating. This mechanism avoids stable carbamate formation, enabling low-energy desorption .

Selectivity and Ambient Air Capture

It can concentrate CO₂ from ambient air (400 ppm) to 40,000 ppm (100× enrichment) after 72 hours, demonstrating viability for dilute emission sources .

Biological Activity

2-Ethyl-4-methylimidazole (2-EMI) is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, focusing on its mechanisms, applications in various fields, and relevant research findings.

This compound is an organic compound with the molecular formula C₇H₁₀N₂. It is synthesized through various methods, including the reaction of diamines with propionitrile, which yields high purity and yield rates . The chemical structure features an imidazole ring, contributing to its unique reactivity and interactions in biological systems.

Biological Activity

1. Carbon Dioxide Capture:

Recent studies have demonstrated that aqueous solutions of 2-EMI can effectively capture and purify carbon dioxide (CO₂) from flue gas and ambient air. The molar absorption capacity of 2-EMI is approximately 0.88 mol/mol, indicating a nearly 1:1 interaction with CO₂, which is superior to traditional amine systems that typically require two molecules of amine for one molecule of CO₂ . This efficiency is attributed to the interaction between 2-EMI and water, which enhances its absorption kinetics.

2. Curing Agent in Epoxy Resins:

2-EMI serves as an effective curing agent in epoxy resins. When used in conjunction with bisphenol-A diglycidyl ether (DGEBA), it facilitates a two-stage curing process characterized by an addition reaction followed by catalytic polymerization. Differential scanning calorimetry (DSC) studies have shown that the curing kinetics are influenced by temperature, with higher temperatures accelerating the reaction rate .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: CO₂ Capture Efficiency

In a controlled experiment, varying concentrations of 2-EMI were tested for CO₂ absorption. The study revealed that lower concentrations resulted in higher molar absorption capacities, demonstrating the compound's potential for environmental applications in reducing greenhouse gas emissions .

Case Study 2: Epoxy Resin Performance

A series of experiments were conducted to evaluate the performance of epoxy resins cured with 2-EMI. Results indicated that the curing process led to improved mechanical properties and thermal stability compared to traditional curing agents. The study highlighted the importance of temperature control during the curing process to optimize performance outcomes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2E4MI that influence its role in epoxy resin curing?

- Answer : 2E4MI has a melting point of 47–54°C, boiling point of 292–295°C, and density of 0.975 g/mL at 25°C . Its solubility in water and organic solvents (e.g., DMF) facilitates its use as a curing accelerator in epoxy systems. The nitrogen atoms in its imidazole ring contribute to its catalytic activity by deprotonating epoxy hydroxyl groups, initiating cross-linking . Researchers should verify these properties via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to ensure batch consistency.

Q. What standard analytical methods are recommended for characterizing 2E4MI purity in synthetic workflows?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and gas chromatography (GC) are critical for assessing purity and structural integrity . For example, GC can detect volatile impurities, while NMR confirms the absence of byproducts like unreacted imidazole precursors. High-performance liquid chromatography (HPLC) with UV detection is also effective for quantifying trace contaminants .

Advanced Research Questions

Q. How can researchers optimize the CO absorption-desorption efficiency of aqueous 2E4MI solutions?

- Answer : Optimal performance is achieved at a mass ratio of 0.5 g 2E4MI to 14.5 g water, yielding a molar absorption capacity of 1.0 mol·mol . To minimize capacity loss (<10% over eight cycles), desorption should occur at 90°C. Researchers must monitor pH and conductivity during absorption to track bicarbonate (HCO) and carbonic acid (HCO) formation, which drive reversible CO capture . Comparative studies with ethanolamine (MEA) highlight 2E4MI’s superior cycle stability under identical conditions.

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of 2E4MI derivatives?

- Answer : Discrepancies in antimicrobial activity may arise from variations in bacterial strains, derivative substituents, or testing protocols (e.g., broth microdilution vs. disk diffusion) . Researchers should standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Time-kill assays and scanning electron microscopy (SEM) can elucidate mechanisms, such as membrane disruption or intracellular target inhibition . Synergistic studies with antibiotics (e.g., β-lactams) may further clarify efficacy against multidrug-resistant pathogens.

Q. How does 2E4MI enhance the thermal stability of epoxy resins in composite materials?

- Answer : 2E4MI accelerates epoxy curing by promoting nucleophilic attack on epoxide groups, leading to densely cross-linked networks. Heat deflection temperature (HDT) measurements show that resins cured with 2E4MI achieve HDT values up to 325°F (163°C) . Dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are essential for correlating curing kinetics (e.g., gel time at 150°C: 60 seconds) with thermal degradation profiles .

Q. What methodological considerations are critical for evaluating 2E4MI’s role in benzoxazine-epoxy copolymerization?

- Answer : Dual-catalyst systems (e.g., 2E4MI with para-toluenesulfonic acid) enhance copolymerization rates and network homogeneity . Researchers should use real-time FTIR to monitor ring-opening polymerization and gel permeation chromatography (GPC) to assess molecular weight distribution. Kinetic studies under isothermal conditions (80–120°C) reveal activation energies, aiding in formulation optimization for aerospace-grade composites .

Q. Safety and Handling

Q. What protocols ensure safe laboratory handling of 2E4MI given its acute toxicity?

- Answer : 2E4MI is classified as hazardous (H302: harmful if swallowed) and requires personal protective equipment (PPE), including nitrile gloves and fume hoods . First-aid measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion . Researchers should implement spill containment protocols using inert absorbents (e.g., vermiculite) and store 2E4MI in airtight containers to prevent moisture uptake .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in curing activity data for 2E4MI across epoxy formulations?

- Answer : Variability often stems from differences in epoxy equivalent weight (EEW) or accelerator concentration. A systematic approach involves testing 2E4MI at 1–5 parts per hundred resin (PHR) with diglycidyl ether of bisphenol A (DGEBA, EEW 190) . Isothermal calorimetry quantifies reaction exotherms, while rheometry tracks viscosity changes during gelation. Reproducibility requires strict control of humidity (<50% RH) and curing temperature (±2°C) .

Properties

IUPAC Name |

2-ethyl-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLGIFJWFIQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044744 | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>16.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

931-36-2 | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Imidazolo sostituito | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE, 2-ETHYL-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8XI641G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.